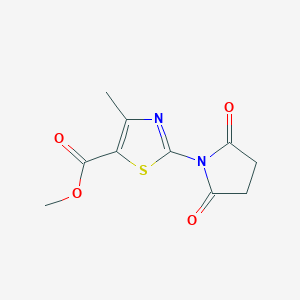

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolidin-2,5-dione, also known as a succinimide. Succinimides are a class of organic compounds sharing a common functional group with the structure (CH2)2(CO)2NR. They are often involved in the synthesis of other compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the succinimide group, a thiazole ring, and a methyl ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the different functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been synthesized and demonstrated significant antimicrobial activity. For instance, certain derivatives showed promising antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv (Yahya Nural et al., 2018).

Antimalarial Activity

Some derivatives of this compound have been studied for their antimalarial properties. Specifically, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate showed significant activity against Plasmodium falciparum, a parasite responsible for malaria (P. Makam et al., 2014).

Synthesis and Biological Evaluation in Cancer Research

Derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. For example, studies on nortopsentin analogues, which include this thiazole structure, have shown activity against malignant peritoneal mesothelioma (A. Carbone et al., 2013).

Anticonvulsant Potential

A library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, including derivatives of this thiazole compound, has been synthesized and tested for anticonvulsant properties. Some compounds showed promising results in preclinical models of seizures (K. Kamiński et al., 2015).

Antibacterial Activity

Studies have also explored the antibacterial potential of these compounds. For instance, 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids, related to this compound, were synthesized and found to have antimicrobial activity (Yu. D. Markovich et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents . This inhibition results in a decrease in calcium influx into the cells, which can lead to changes in the cellular functions that depend on calcium signaling.

Biochemical Pathways

The affected pathways primarily involve calcium signaling . The downstream effects of this inhibition can vary widely depending on the specific cellular context, but they often involve changes in cellular excitability, neurotransmitter release, and gene expression.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . This suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in calcium-dependent cellular functions . For example, in neurons, the inhibition of calcium currents can decrease neurotransmitter release, potentially leading to anticonvulsant effects.

Eigenschaften

IUPAC Name |

methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-5-8(9(15)16-2)17-10(11-5)12-6(13)3-4-7(12)14/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHOPAMADMVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)

![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)

![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2461678.png)

![3-Phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2461680.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2461681.png)

![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)

![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)